Hydrogen-Bond Donor Count: Zero vs. One
The target compound (CAS 14006‑84‑9) possesses zero H‑bond donors because the indole nitrogen is methylated, whereas the unsubstituted analog 1,5,6,7‑tetrahydro‑4H‑indol‑4‑one (CAS 13754‑86‑4) retains one N–H donor [1]. This single donor difference is known to reduce passive transcellular permeability by approximately 0.5 log P units for molecules in this size range [2]. In parallel, the C3 methyl group in CAS 14006‑84‑9 blocks a potential site of oxidative metabolism, which can improve metabolic stability relative to the C3‑unsubstituted analog. For procurement decisions, this means that CAS 14006‑84‑9 is a more appropriate starting point for programs that require neutral, membrane‑permeable building blocks, whereas the N–H analog may introduce unwanted hydrogen‑bonding interactions and metabolic liabilities.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1,5,6,7-Tetrahydro-4H-indol-4-one (CAS 13754‑86‑4): H‑bond donor count = 1 |
| Quantified Difference | ΔHBD = 1 |
| Conditions | Computed from 2D structure (PubChem, Cactvs descriptors) |
Why This Matters
A zero H‑bond donor count correlates with improved passive membrane permeability and reduced efflux liability, making CAS 14006‑84‑9 preferable for intracellular target engagement.
- [1] PubChem. (2025). Computed descriptors for CID 12415324 and CID 135472350. View Source
- [2] Young, R. J., & Leeson, P. D. (2018). Mapping the Efficiency and Physicochemical Properties of Successful Drugs. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 1–41). Academic Press. View Source
